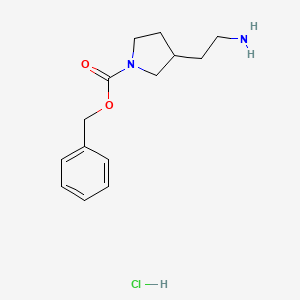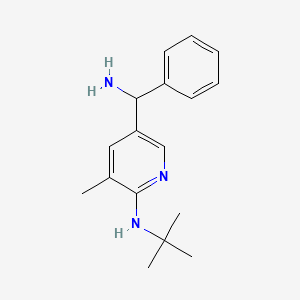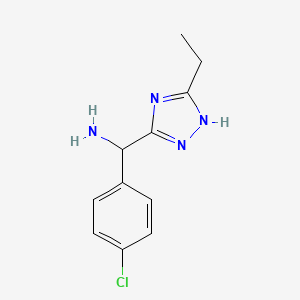
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride typically involves the reaction of tetrahydro-2H-pyran with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound used in the synthesis of various organic molecules.
Isopropylamine: A precursor used in the synthesis of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride.
Uniqueness
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to its specific structure and reactivity, which make it valuable in the synthesis of pharmaceuticals and fine chemicals. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H20Cl2N2O |
|---|---|
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
4-N-propan-2-yloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-6(2)10-8-3-4-11-5-7(8)9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H |
InChI-Schlüssel |
GRZALUZKHXNHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCOCC1N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)






![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)

